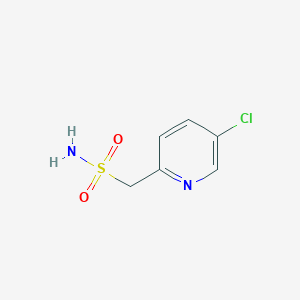
(5-Chloropyridin-2-YL)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-Chloropyridin-2-YL)methanesulfonamide” is a chemical compound with the molecular formula C6H7ClN2O2S . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular weight of “this compound” is 206.65 . The InChI code for this compound is 1S/C6H7ClN2O2S/c7-5-1-2-6(9-3-5)4-12(8,10)11/h1-3H,4H2,(H2,8,10,11) .Physical And Chemical Properties Analysis
“this compound” is a solid substance at room temperature . It has a molecular weight of 206.65 .Scientific Research Applications
Structural Properties and Coordination Chemistry
- The structural analysis of bis[μ-N-(pyridin-2-yl)methanesulfonamido-κ^2N:N′]silver(I) highlights the coordination chemistry of silver with (5-Chloropyridin-2-yl)methanesulfonamide derivatives. The Ag^I atoms are coordinated by N atoms from two N-(pyridin-2-yl)methanesulfonamidate anions, forming a dinuclear molecule with a slightly bent linear geometry, showcasing the compound's potential in forming complex metallo-organic structures (Hu & Yeh, 2013).
Molecular and Supramolecular Structures
- Investigations into N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide reveal detailed insights into their molecular and supramolecular structures. These studies provide evidence of how different sulfonamide derivatives form hydrogen-bonded structures and how their molecular conformations influence the formation of dimers, layers, or chains, which is crucial for understanding the chemical behavior and potential applications of these compounds in molecular assembly and design (Jacobs, Chan, & O'Connor, 2013).
Hydrogen Bonding and Self-association
- The study on conformations and self-association of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide provides insights into the self-association behavior of sulfonamide compounds in solution and in crystal form. The findings suggest the formation of cyclic dimers and chain associates through hydrogen bonding, which could have implications for the understanding of molecular interactions and the design of molecular materials (Sterkhova, Moskalik, & Shainyan, 2014).
Organometallic Chemistry and Catalysis
- Research into Cp*Ir(pyridinesulfonamide)Cl pre-catalysts for the base-free transfer hydrogenation of ketones showcases the application of this compound derivatives in catalysis. These studies demonstrate the compounds' utility in the efficient transfer hydrogenation of a variety of ketones under mild conditions, highlighting their potential as catalysts in organic synthesis (Ruff, Kirby, Chan, & O'Connor, 2016).
Applications in Crystal Engineering and Material Science
- The structural study of nimesulidetriazole derivatives, including this compound analogs, provides valuable information on the crystal engineering aspects of these compounds. The analysis of intermolecular interactions and the effects of substitution on supramolecular assembly offer insights into the design and development of materials with specific properties, such as enhanced stability or tailored molecular recognition capabilities (Dey et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
(5-chloropyridin-2-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c7-5-1-2-6(9-3-5)4-12(8,10)11/h1-3H,4H2,(H2,8,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYYXFOZUURYMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)CS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-fluoro-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2-methylbenzenesulfonamide](/img/structure/B2818998.png)

![1-[4-(Benzyloxy)-3-methoxyphenyl]methanamine](/img/structure/B2819000.png)

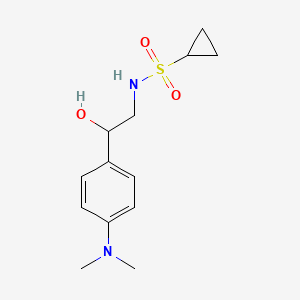
![4-chloro-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B2819004.png)

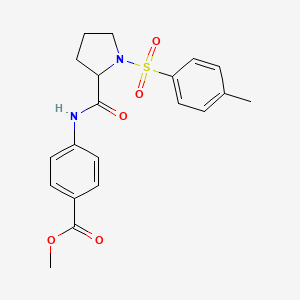

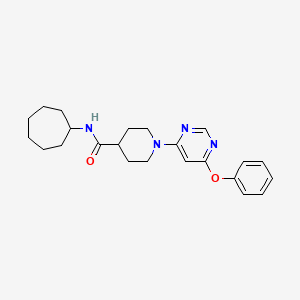

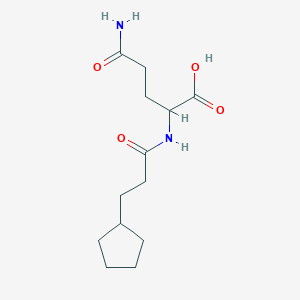
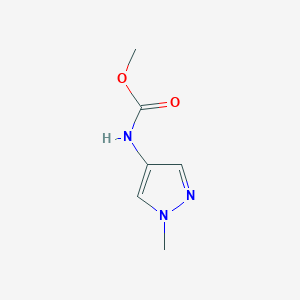
![N-[cyano(2,4-dimethoxyphenyl)methyl]-3-(1H-pyrrol-1-yl)butanamide](/img/structure/B2819018.png)
